(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Description

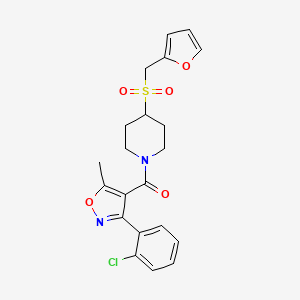

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a structurally complex molecule featuring three key motifs:

- A piperidine ring, providing conformational flexibility and serving as a scaffold for substituents.

- A 4-((furan-2-ylmethyl)sulfonyl) group, introducing polarity (via the sulfonyl moiety) and heteroaromatic character (via the furan ring).

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O5S/c1-14-19(20(23-29-14)17-6-2-3-7-18(17)22)21(25)24-10-8-16(9-11-24)30(26,27)13-15-5-4-12-28-15/h2-7,12,16H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBKCJHRFCXGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule that belongs to the classes of isoxazoles and piperidines. Its structural features suggest potential biological activities, making it a candidate for drug development in various therapeutic areas.

Structural Characteristics

This compound comprises several functional groups, including:

- Isoxazole ring : A five-membered ring containing nitrogen and oxygen.

- Piperidine ring : A six-membered ring containing nitrogen.

- Chlorophenyl substituent : Enhances lipophilicity and biological interactions.

- Furan moiety : Known for its role in medicinal chemistry.

The molecular formula is with a molecular weight of approximately 393.91 g/mol .

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions, potentially leading to significant pharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar isoxazole and piperidine structures exhibit antibacterial properties. For instance, derivatives have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth may be attributed to its structural components that disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Enzyme Inhibition

Studies suggest that compounds in this category can act as enzyme inhibitors. For example, certain derivatives have shown strong inhibitory activity against urease and acetylcholinesterase, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values for these activities indicate potent inhibition, making this compound a candidate for further investigation.

Anticancer Properties

The potential anticancer activity of this compound is supported by research on similar piperidine derivatives that have shown efficacy against various cancer cell lines. The mechanism might involve apoptosis induction or cell cycle arrest, which are common pathways exploited by anticancer agents .

Case Studies

- Study on Piperidine Derivatives : A series of synthesized piperidine derivatives were evaluated for their biological activities, showing promising results in terms of cytotoxicity against cancer cell lines. These studies employed MTT assays to determine cell viability post-treatment .

- Antimicrobial Efficacy Testing : Compounds structurally related to the target molecule were tested against multiple bacterial strains, revealing varying degrees of effectiveness. The most active compounds were identified based on their minimum inhibitory concentrations (MICs) .

Data Summary

| Biological Activity | Test Method | Result |

|---|---|---|

| Antibacterial | MIC Assay | Moderate to strong against Salmonella typhi |

| Enzyme Inhibition | IC50 Assay | Strong inhibition against urease (IC50 < 5 µM) |

| Anticancer | MTT Assay | Significant cytotoxicity against cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

1-{4-[4-(Benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}-(furan-2-yl)methanone

| Feature | Target Compound | Comparative Compound | Implications |

|---|---|---|---|

| Core heterocycle | Isoxazole | Oxazole | Isoxazole is more electron-deficient, potentially altering binding affinity . |

| Sulfonyl substituent | Furan-2-ylmethyl sulfonyl | Benzenesulfonyl | Benzene’s hydrophobicity vs. furan’s polarity may influence solubility . |

| Aromatic substitution | 2-Chlorophenyl | 3-Chlorophenyl | Meta-substitution may reduce steric hindrance compared to ortho-substitution . |

Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl

1-(2-Chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine

| Feature | Target Compound | Comparative Compound | Implications |

|---|---|---|---|

| Linkage to piperidine | Methanone (carbonyl) | Benzoyl (carbonyl) | Similar electronic effects, but benzoyl may increase steric bulk . |

| Sulfur-containing group | Sulfonyl (oxidized) | Sulfanyl (thioether, reduced) | Sulfonyl groups are more polar and resistant to oxidation than sulfanyl groups . |

5-Methyl-3-(trifluoromethylphenyl)isoxazol-4-yl derivatives

| Feature | Target Compound | Comparative Compound | Implications |

|---|---|---|---|

| Aromatic substitution | 2-Chlorophenyl | Trifluoromethylphenyl | CF₃ groups enhance lipophilicity and electron-withdrawing effects, potentially improving membrane permeability . |

Key Structural and Functional Trends

Disubstituted aromatic rings (e.g., 2-chloro-6-fluorophenyl in ) introduce steric and electronic complexity compared to monosubstituted analogs.

Sulfonyl vs. Sulfanyl Groups :

- Sulfonyl groups enhance polarity and metabolic stability compared to sulfanyl groups, which are more prone to oxidation .

Substituent Positioning :

- Ortho-substituted chlorophenyl groups (target compound) may induce steric hindrance, whereas meta-substituted analogs (e.g., ) offer better conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.